molecular formula C12H10Cl2N2O3 B4271326 2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate

2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate

Cat. No.: B4271326
M. Wt: 301.12 g/mol
InChI Key: FNVVENMDBBOPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C12H10Cl2N2O3. This compound contains a cyano group, an amide group, and a benzoate ester, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate typically involves the cyanoacetylation of amines. One common method includes the reaction of 2-cyanoacetic acid with ethyl 2,4-dichlorobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The amide and ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of a target protein. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 2-[(2-cyanoacetyl)amino]ethyl benzoate
  • 2-[(2-cyanoacetyl)amino]ethyl 4-chlorobenzoate
  • 2-[(2-cyanoacetyl)amino]ethyl 3,4-dichlorobenzoate

Uniqueness: 2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its reactivity and interactions with biological targets. The specific positioning of these chlorine atoms can enhance the compound’s stability and binding affinity in certain applications compared to its analogs.

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c13-8-1-2-9(10(14)7-8)12(18)19-6-5-16-11(17)3-4-15/h1-2,7H,3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVVENMDBBOPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(2-cyanoacetyl)amino]ethyl 2,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.